molecular formula C21H19ClN2O3 B244931 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide

Numéro de catalogue B244931
Poids moléculaire: 382.8 g/mol
Clé InChI: ZTNDCORNAHDNMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a vital role in the immune system. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B cell malignancies.

Mécanisme D'action

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide works by irreversibly binding to BTK, thereby inhibiting its activity. BTK is a key component of the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. By blocking this pathway, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide induces apoptosis (cell death) in B cells, leading to the suppression of tumor growth.
Biochemical and physiological effects:
5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to tissues, including the lymphoid organs where B cells reside. 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has also shown promising results in preclinical models of B cell malignancies, making it a potentially valuable tool for studying the biology of these diseases. However, like any drug, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has limitations in terms of its applicability to different experimental systems and disease models.

Orientations Futures

There are several areas of future research that could further elucidate the potential of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide as a therapeutic agent for B cell malignancies. These include:
1. Clinical trials: 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide is currently being evaluated in phase 1 and 2 clinical trials for CLL, MCL, and DLBCL. The results of these trials will provide important information on the safety and efficacy of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide in humans.
2. Combination therapies: 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has shown synergistic effects when combined with other therapies, such as venetoclax and rituximab. Further studies are needed to identify the optimal combination regimens for different types of B cell malignancies.
3. Resistance mechanisms: Like other targeted therapies, resistance to 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide can develop over time. Understanding the mechanisms of resistance and developing strategies to overcome them will be critical for maximizing the clinical benefit of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide.
4. Biomarkers: Biomarkers that predict response to 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide could help identify patients who are most likely to benefit from the drug. Several potential biomarkers, including BTK mutations and gene expression signatures, are currently being investigated.
5. Other indications: In addition to B cell malignancies, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide may have potential in other diseases where BTK plays a role, such as autoimmune disorders and graft-versus-host disease.
In conclusion, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical studies. Ongoing clinical trials will provide important information on the safety and efficacy of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide in humans, and further research is needed to fully understand its potential as a therapeutic agent for B cell malignancies and other diseases.

Méthodes De Synthèse

The synthesis of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide involves several steps, starting with the reaction of 3-chloroaniline with 4-morpholinephenylboronic acid in the presence of a palladium catalyst to form an intermediate. The intermediate is then reacted with furan-2-carboxylic acid to yield 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide. The overall yield of the synthesis is around 30%.

Applications De Recherche Scientifique

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

Propriétés

Formule moléculaire

C21H19ClN2O3

Poids moléculaire

382.8 g/mol

Nom IUPAC

5-(3-chlorophenyl)-N-(2-morpholin-4-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C21H19ClN2O3/c22-16-5-3-4-15(14-16)19-8-9-20(27-19)21(25)23-17-6-1-2-7-18(17)24-10-12-26-13-11-24/h1-9,14H,10-13H2,(H,23,25)

Clé InChI

ZTNDCORNAHDNMD-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl

SMILES canonique

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.